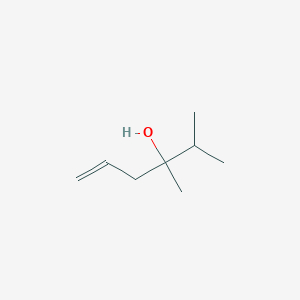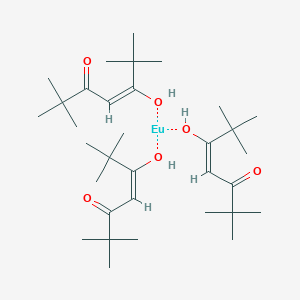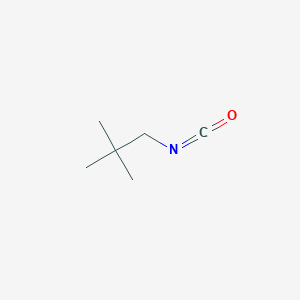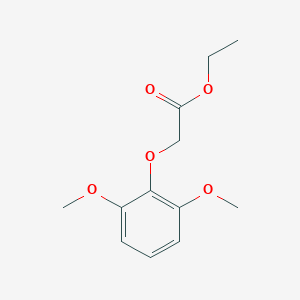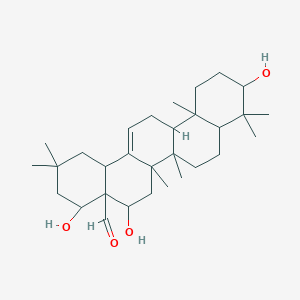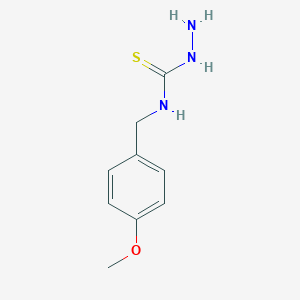
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Descripción general
Descripción
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring
Aplicaciones Científicas De Investigación
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Benzimidazole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It is explored for its use in treating infections, cancer, and other diseases.
Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, are valuable synthetic intermediates for the assembly of heterocyclic structures and are of interest as potentially biologically active compounds .
Mode of Action
Benzimidazole compounds, in general, have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The interaction of these compounds with their targets often results in changes in the biological activity of the target, leading to potential therapeutic effects .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological system in which they are active .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a range of biological activities, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Action Environment
The activity of benzimidazole compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
Métodos De Preparación
The synthesis of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid, followed by oxidation and methylation steps. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to achieve the desired oxidation state. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Análisis De Reacciones Químicas
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups.
Comparación Con Compuestos Similares
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be compared with other similar benzimidazole derivatives, such as:
1-Hydroxybenzimidazole: Lacks the methyl group and has different chemical and biological properties.
2-Methylbenzimidazole: Lacks the hydroxy and oxidized nitrogen groups, resulting in different reactivity and applications.
3-Oxidobenzimidazole: Lacks the hydroxy and methyl groups, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHMVMLXANIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

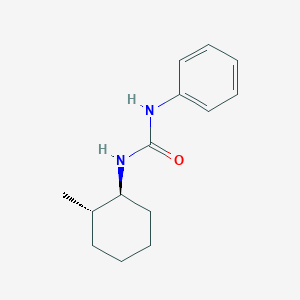
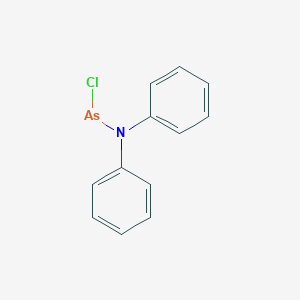

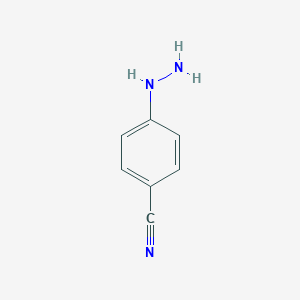
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
